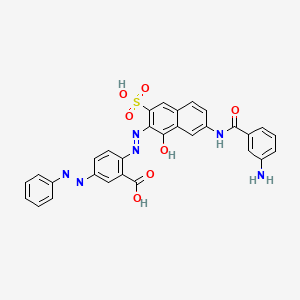

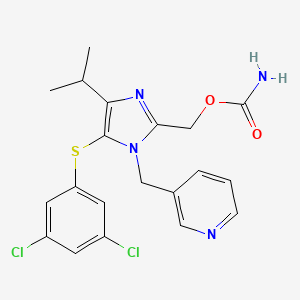

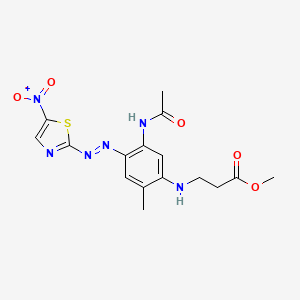

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-((7-((3-Aminobenzoyl)amino)-1-hidroxi-3-sulfo-2-naftil)azo)-5-(fenilazo)benzoico es un complejo compuesto orgánico conocido por sus vibrantes propiedades de color y aplicaciones en diversos campos científicos. Este compuesto forma parte de la familia de los colorantes azoicos, caracterizados por la presencia de uno o más grupos azo (-N=N-) que unen anillos aromáticos. Los colorantes azoicos se utilizan ampliamente en las industrias textil, alimentaria y cosmética debido a su estabilidad y amplia gama de colores.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-((7-((3-Aminobenzoyl)amino)-1-hidroxi-3-sulfo-2-naftil)azo)-5-(fenilazo)benzoico típicamente involucra un proceso de varios pasos:

Reacción de acoplamiento: La sal de diazonio resultante se acopla entonces con 1-hidroxi-3-sulfo-2-naftilamina para formar el compuesto azo intermedio.

Acoplamiento adicional: Este intermedio se acopla adicionalmente con ácido 5-aminobenzoico en condiciones controladas para producir el producto final.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Procesamiento por lotes: Se utilizan grandes reactores para llevar a cabo las reacciones de diazotación y acoplamiento por lotes.

Purificación: El producto crudo se purifica utilizando técnicas como la recristalización y la cromatografía para obtener el compuesto puro.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-((7-((3-Aminobenzoyl)amino)-1-hidroxi-3-sulfo-2-naftil)azo)-5-(fenilazo)benzoico experimenta diversas reacciones químicas, entre ellas:

Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración y la sulfonación.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o neutro.

Reducción: Ditionito de sodio en medio acuoso.

Sustitución: Ácido nítrico concentrado para la nitración; ácido sulfúrico concentrado para la sulfonación.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas y otros derivados reducidos.

Sustitución: Derivados de ácido nitro y sulfónico.

Aplicaciones Científicas De Investigación

El ácido 2-((7-((3-Aminobenzoyl)amino)-1-hidroxi-3-sulfo-2-naftil)azo)-5-(fenilazo)benzoico tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 2-((7-((3-Aminobenzoyl)amino)-1-hidroxi-3-sulfo-2-naftil)azo)-5-(fenilazo)benzoico implica su interacción con diversos objetivos moleculares:

Comparación Con Compuestos Similares

Compuestos similares

Naranja de metilo: Otro colorante azoico con aplicaciones similares pero diferentes propiedades estructurales.

Rojo Congo: Se utiliza en histología para teñir amiloides, con un enlace azo diferente.

Sudán III: Un colorante liposoluble que se utiliza para teñir triglicéridos y lípidos.

Singularidad

El ácido 2-((7-((3-Aminobenzoyl)amino)-1-hidroxi-3-sulfo-2-naftil)azo)-5-(fenilazo)benzoico es único debido a sus características estructurales específicas, que confieren propiedades de color y reactividad distintas en comparación con otros colorantes azoicos .

Propiedades

Número CAS |

85750-23-8 |

|---|---|

Fórmula molecular |

C30H22N6O7S |

Peso molecular |

610.6 g/mol |

Nombre IUPAC |

2-[[7-[(3-aminobenzoyl)amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-phenyldiazenylbenzoic acid |

InChI |

InChI=1S/C30H22N6O7S/c31-19-6-4-5-18(13-19)29(38)32-21-10-9-17-14-26(44(41,42)43)27(28(37)23(17)15-21)36-35-25-12-11-22(16-24(25)30(39)40)34-33-20-7-2-1-3-8-20/h1-16,37H,31H2,(H,32,38)(H,39,40)(H,41,42,43) |

Clave InChI |

PBUPPRUGCLQPAR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)